3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Overview
Description
3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H16IN3O2. It is a derivative of pyrazolo[4,3-b]pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-iodo-1H-pyrazolo[4,3-b]pyridine as the starting material.
Reaction Conditions: The compound is synthesized through a series of reactions involving the addition of reagents such as tert-butyl alcohol, and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodine atom, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced iodine derivatives.
Substitution Products: A wide range of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases. Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Tert-butyl 3-iodo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: A methylated derivative with similar structural features.
Tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate: Another closely related compound with a different substitution pattern.
Uniqueness: The presence of the iodine atom and the tert-butyl ester group in 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester provides unique chemical properties that distinguish it from other similar compounds. These features make it particularly useful in specific chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-iodo-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-7-8(15)9(12)14-13-7/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYVTRORFYYQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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